N-(1-benzofuran-2-ylcarbonyl)-N'-{4-[(diethylamino)methyl]phenyl}thiourea
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Overview
Description
N-(1-benzofuran-2-ylcarbonyl)-N'-{4-[(diethylamino)methyl]phenyl}thiourea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-{4-[(diethylamino)methyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The diethylamino group is then introduced through a series of substitution reactions, often using reagents such as diethylamine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-N'-{4-[(diethylamino)methyl]phenyl}thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the diethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-benzofuran-2-ylcarbonyl)-N'-{4-[(diethylamino)methyl]phenyl}thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-{4-[(diethylamino)methyl]phenyl}thiourea involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide
- N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-N'-{4-[(diethylamino)methyl]phenyl}thiourea stands out due to its unique combination of a benzofuran ring and a diethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H23N3O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[[4-(diethylaminomethyl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2S/c1-3-24(4-2)14-15-9-11-17(12-10-15)22-21(27)23-20(25)19-13-16-7-5-6-8-18(16)26-19/h5-13H,3-4,14H2,1-2H3,(H2,22,23,25,27) |
InChI Key |
UIXHXGZPLMRPGX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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